N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine
Overview
Description
N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 2,4-dimethoxyphenyl group and a fluorine atom at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, base catalysts
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis and leading to antimicrobial effects . The compound may also interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Ciprofloxacin: A fluoroquinolone antibiotic with a fluorine atom and a quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-21-12-4-6-16(17(10-12)22-2)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXFZAKYNBZDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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